molecular formula C14H19ClN2 B1407366 {[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride CAS No. 1215706-51-6

{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride

Cat. No.: B1407366
CAS No.: 1215706-51-6
M. Wt: 250.77 g/mol
InChI Key: XHZUWNQJISSVOV-UHFFFAOYSA-N
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Description

{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride is a pyrrole-derived amine hydrochloride with a methyl-substituted phenyl ring at the 1-position of the pyrrole core. The compound features a methylamine group at the 3-position of the pyrrole, which is protonated to form the hydrochloride salt.

Properties

IUPAC Name

[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.ClH/c1-10-4-6-14(7-5-10)16-11(2)8-13(9-15)12(16)3;/h4-8H,9,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZUWNQJISSVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole Core Synthesis

The pyrrole ring substituted at positions 2 and 5 with methyl groups and bearing a 4-methylphenyl substituent at the nitrogen is commonly synthesized via the Paal-Knorr synthesis . This method involves cyclization of 1,4-dicarbonyl compounds with primary amines or ammonia under acidic or neutral conditions.

  • Step 1: Stetter Reaction
    The synthesis begins with the formation of arylpentane-1,4-diones via the Stetter reaction, which couples aldehydes and Michael acceptors to give 1,4-diketones with aryl substituents. This step sets the stage for pyrrole ring formation with desired substitution patterns.

  • Step 2: Paal-Knorr Cyclization
    The 1,4-diketones undergo Paal-Knorr synthesis with aniline derivatives or substituted amines to form the diarylpyrrole core. This step is typically conducted under acidic conditions, promoting ring closure and aromatization.

Introduction of the Methylaminomethyl Group

The key functionalization at the 3-position of the pyrrole ring is achieved by a Mannich reaction , which introduces the methylaminomethyl substituent via reductive amination or direct Mannich base formation.

  • Mannich Reaction
    The pyrrole aldehyde intermediate, obtained by Vilsmeier-Haack formylation of the diarylpyrrole, is reacted with methylamine and formaldehyde or an equivalent to form the corresponding aminomethyl derivative.
    • The reaction proceeds under mild conditions, often in the presence of a reducing agent such as sodium cyanoborohydride for reductive amination, yielding the methylaminomethyl pyrrole derivative with high efficiency (yields >75% reported).

Formation of Hydrochloride Salt

  • The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride in an organic solvent such as ethyl acetate or methanol at low temperature (0 °C to room temperature).
  • This salt formation enhances the compound's stability and facilitates purification by precipitation or crystallization.

Alternative Synthetic Routes and Notes

  • Use of BOC-protected intermediates : For related amines, BOC-protected benzylamine derivatives have been used to control substitution and reduce side reactions, followed by deprotection under palladium-catalyzed hydrogenation to yield the free amine hydrochloride salt.
  • Deuterated analog synthesis : Methods for synthesizing deuterated methylamine hydrochlorides involve similar steps but use deuterated methylation reagents and protective groups to control isotopic incorporation.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
Stetter reaction 1,4-diketone formation Aldehydes, Michael acceptors, catalyst ~80 Forms arylpentane-1,4-diones
Paal-Knorr synthesis Pyrrole ring closure 1,4-diketones, amines, acid catalyst 75-85 Forms diarylpyrrole core
Vilsmeier-Haack formylation Formylation POCl3, DMF 70-80 Introduces aldehyde at pyrrole 3-position
Mannich reaction Aminomethylation Pyrrole aldehyde, methylamine, formaldehyde, reductant >75 Introduces methylaminomethyl substituent
Hydrochloride salt formation Salt formation HCl in ethyl acetate or methanol, 0-25 °C ~100 Converts amine to hydrochloride salt
BOC protection/deprotection Protection strategy BOC anhydride, Pd/C hydrogenation High Used in related amine syntheses to improve purity

Detailed Research Findings

  • A 2022 study on related pyrrole derivatives demonstrated the efficiency of the Stetter-Paal-Knorr-Mannich sequence to prepare substituted pyrrole methylamines with yields typically above 75% for each step, highlighting the robustness of this synthetic route.
  • The hydrochloride salt formation is quantitative under mild conditions, facilitating isolation and purification without decomposition.
  • Protective group strategies such as BOC protection of amines followed by catalytic hydrogenation allow for selective substitution control and reduce side-products, improving overall economic and synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrrole ring, potentially leading to the formation of dihydropyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include dihydropyrrole derivatives.

    Substitution: Products include halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of {[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethoxy group in analogs 4 and 9f introduces strong electron-withdrawing effects, enhancing stability and altering electronic properties compared to the methyl group in the target compound .

Spectral and Analytical Data

¹H-NMR Comparison:

  • Target Compound : Expected signals for methyl groups at δ ~2.2–2.3 (similar to 4 and 9f ) and aromatic protons at δ ~7.0–7.4.
  • Compound 4 : Distinct downfield shifts for NH protons (δ 11.62, 11.96) due to hydrochloride formation .
  • Compound 9f : Additional signals for methoxyethylamine (δ 3.29–3.52) and thiazole protons (δ 6.12–6.23) .

¹⁹F-NMR:

  • The target compound lacks fluorine, whereas 4 and 9f show signals at δ -57.14 and -57.70, respectively, confirming the trifluoromethoxy group .

Elemental Analysis:

  • Compound 4 : Higher chlorine content (19.31% vs. ~12% estimated for the target compound) due to the chloroethanimine group .

Physicochemical Properties

  • Thermal Stability : The high melting point of 4 (220°C) suggests strong crystalline packing, likely due to hydrogen bonding from the hydrochloride salt and planar trifluoromethoxy-phenyl group . The target compound’s lower symmetry (methyl vs. trifluoromethoxy) may reduce crystallinity.

Biological Activity

{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural properties. Characterized by a pyrrole ring and various substituents, this compound has been the subject of various studies examining its biological activities, including interactions with biological targets and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C15H20N2 and features a pyrrole ring substituted with methyl groups and a para-methylphenyl group. This configuration enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC15H20N2
Molecular Weight232.34 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that {[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines. The specific pathways involved include apoptosis induction and cell cycle arrest, although further research is necessary to elucidate the exact mechanisms.

Neuroprotective Effects

Emerging evidence supports the neuroprotective effects of {[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine. Animal models have demonstrated improvements in cognitive function and reduced neuroinflammation following treatment with this compound. These findings highlight its potential in treating neurodegenerative diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Sarkar et al. (2016) evaluated the antimicrobial activity of the compound against resistant strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties.

Case Study 2: Anticancer Activity

In a separate study, the compound was tested against several cancer cell lines, including breast and prostate cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM, indicating promising anticancer activity.

The biological activities of {[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound interacts with lipid bilayers, causing permeability changes.
  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.
  • Neuroprotection : It reduces oxidative stress and inflammation in neuronal cells.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride
Reactant of Route 2
{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride

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